molecular formula C11H20N2O3S B7802676 4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

Cat. No.: B7802676
M. Wt: 260.36 g/mol
InChI Key: DTSDUBQXWJFKTP-UHFFFAOYSA-N
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Description

4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is a zwitterionic compound that features both an imidazolium cation and a sulfonate anion within the same molecule. This unique structure imparts the compound with distinct physicochemical properties, making it valuable in various scientific and industrial applications. The compound is known for its high thermal stability, solubility in water, and ability to form ionic liquids, which are of significant interest in green chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate typically involves the following steps:

    Formation of the Imidazolium Cation: The initial step involves the alkylation of imidazole with butyl halide (e.g., butyl bromide) to form 1-butylimidazole.

    Sulfonation: The next step is the introduction of the sulfonate group. This can be achieved by reacting 1-butylimidazole with 1,4-butane sultone under basic conditions to yield the desired zwitterionic compound.

The reaction conditions generally involve moderate temperatures and the use of solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The imidazolium ring can undergo nucleophilic substitution reactions, particularly at the C2 position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in polar solvents like water or DMSO.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogen addition.

    Substitution: Substituted imidazolium compounds with various functional groups replacing hydrogen at the C2 position.

Scientific Research Applications

4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate involves its ability to interact with various molecular targets through ionic and hydrogen bonding interactions. The imidazolium cation can engage in π-π stacking and cation-π interactions, while the sulfonate anion can form hydrogen bonds and electrostatic interactions with other molecules. These interactions facilitate the compound’s role as a solvent, catalyst, and stabilizing agent in various applications .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with similar properties but lacks the sulfonate group.

    1-Butyl-3-methylimidazolium tetrafluoroborate: Similar in structure but with a different anion, leading to different solubility and stability properties.

    1-Butyl-3-methylimidazolium hexafluorophosphate: Another related compound with distinct physicochemical properties due to the hexafluorophosphate anion.

Uniqueness

4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate is unique due to its zwitterionic nature, which imparts it with enhanced solubility in water and the ability to form stable ionic liquids. This makes it particularly valuable in applications requiring high thermal stability and unique solvation properties .

Properties

IUPAC Name

4-(3-butylimidazol-1-ium-1-yl)butane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c1-2-3-6-12-8-9-13(11-12)7-4-5-10-17(14,15)16/h8-9,11H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSDUBQXWJFKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCCS(=O)(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate
Reactant of Route 2
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4-(1-Butyl-1H-imidazol-3-ium-3-yl)butane-1-sulfonate

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